molecular formula C15H20FN5O3 B12231556 1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B12231556
M. Wt: 337.35 g/mol
InChI Key: GNWQMRAHLPTSNB-UHFFFAOYSA-N
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Description

1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of fluoropyrimidine, piperidine, and imidazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The initial step often includes the formation of the fluoropyrimidine ring, followed by the introduction of the piperidine moiety. The final steps involve the formation of the imidazolidine ring and the attachment of the methoxyethyl group. Common reagents used in these reactions include fluorinating agents, piperidine derivatives, and imidazolidine precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile .

Scientific Research Applications

1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA synthesis. The piperidine and imidazolidine rings may interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoropyrimidin-2-yl)piperidin-4-one
  • 1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol
  • 1-(5-Fluoropyrimidin-2-yl)piperidin-4-amine

Uniqueness

1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is unique due to its combination of fluoropyrimidine, piperidine, and imidazolidine moieties. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the methoxyethyl group further enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20FN5O3

Molecular Weight

337.35 g/mol

IUPAC Name

1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C15H20FN5O3/c1-24-7-6-20-13(22)10-21(15(20)23)12-2-4-19(5-3-12)14-17-8-11(16)9-18-14/h8-9,12H,2-7,10H2,1H3

InChI Key

GNWQMRAHLPTSNB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC=C(C=N3)F

Origin of Product

United States

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